N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE
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Overview
Description
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl chain, and a phenoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE typically involves the reaction of 2-phenoxypropanoic acid with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps such as solvent extraction and distillation to ensure the removal of impurities. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-morpholinyl)ethyl]-1-phenylcyclohexanamine
- 2-(4-Morpholinyl)ethyl 4-hydroxybenzoate
- 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENOXYPROPANAMIDE stands out due to its unique combination of a morpholine ring and a phenoxypropanamide group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenoxy group can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, while the morpholine ring can improve its solubility and bioavailability.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
InChI Key |
DHRRNNCYOGYBAW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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